molecular formula C14H10ClNO2 B11997275 4-Chloro-4'-nitrostilbene CAS No. 14064-55-2

4-Chloro-4'-nitrostilbene

Cat. No.: B11997275
CAS No.: 14064-55-2
M. Wt: 259.69 g/mol
InChI Key: WKGWMIAHCAJHPK-OWOJBTEDSA-N
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Description

4-Chloro-4’-nitrostilbene is an organic compound that belongs to the stilbene family. It is characterized by the presence of a chloro group and a nitro group attached to the aromatic rings. This compound is known for its significant nonlinear optical properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 4-Chloro-4’-nitrostilbene typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzyltriphenylphosphonium bromide. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields .

Chemical Reactions Analysis

4-Chloro-4’-nitrostilbene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tin(II) chloride, and nucleophiles for substitution reactions .

Scientific Research Applications

4-Chloro-4’-nitrostilbene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-4’-nitrostilbene involves its interaction with molecular targets through its functional groups. The nitro and chloro groups play a crucial role in its reactivity and interaction with other molecules. The compound’s nonlinear optical properties are attributed to its ability to undergo charge transfer interactions, which are facilitated by its conjugated π-electron system .

Comparison with Similar Compounds

4-Chloro-4’-nitrostilbene can be compared with other similar compounds such as:

  • 4-Fluoro-4’-nitrostilbene
  • 4-Iodo-4’-nitrostilbene
  • 4-Methoxy-4’-nitrostilbene

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical properties and applications. For instance, the presence of different substituents can affect the compound’s reactivity, stability, and nonlinear optical properties .

Properties

CAS No.

14064-55-2

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-4-nitrobenzene

InChI

InChI=1S/C14H10ClNO2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H/b2-1+

InChI Key

WKGWMIAHCAJHPK-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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